molecular formula C22H28FN5O2 B2742286 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251605-90-9

2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2742286
CAS No.: 1251605-90-9
M. Wt: 413.497
InChI Key: CUPMXZGKQRGXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetically engineered small molecule designed for pharmaceutical and biological research. Its structure incorporates two pharmacologically significant motifs: a piperidine ring and a 1,2,3-triazole moiety bearing a 4-fluorophenyl group. Piperidine derivatives are recognized as one of the most important building blocks in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . The strategic inclusion of the 1,2,3-triazole, linked to a fluorophenyl group, is a common feature in modern drug discovery due to its metabolic stability and ability to participate in key molecular interactions . This compound is of high interest in oncology research, particularly in the investigation of breast cancer therapeutics. Structurally similar triazole-containing compounds have demonstrated potent anticancer effects by significantly inhibiting cell proliferation and invasion, and inducing G2/M phase arrest and apoptosis in breast cancer cell lines such as MCF-7, MDA-MB-231, and SK-BR-3 . The proposed mechanism of action for such analogs involves the induction of reactive oxygen species (ROS) production, leading to oxidative stress that subsequently inhibits the pro-survival Notch-AKT signaling pathways . Researchers can utilize this compound as a critical chemical tool to further explore these mechanisms and develop novel targeted cancer therapies. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-cyclohexyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPMXZGKQRGXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step organic synthesis procedures. Initially, the cyclohexyl acetamide is synthesized and then coupled with a piperidine derivative. The fluorophenyl and triazole functionalities are introduced via substitution and cycloaddition reactions, respectively.

Industrial Production Methods: Industrial synthesis might employ streamlined processes involving automated reactors and continuous flow chemistry to enhance yield and purity. Precise control over reaction conditions such as temperature, pressure, and pH is crucial in large-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions particularly at the piperidine ring.

  • Reduction: Reduction can target the acetamide moiety, converting it to an amine.

  • Substitution: The triazole and fluorophenyl groups make the compound a candidate for substitution reactions under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Use of agents like potassium permanganate (KMnO4) in acidic or basic medium.

  • Reduction: Employing hydrogenation catalysts or agents like lithium aluminium hydride (LiAlH4).

  • Substitution: Halogenated reagents or strong bases can facilitate these reactions.

Major Products:

  • Oxidation: Formation of corresponding oxides or hydroxides.

  • Reduction: Conversion to amines or simpler hydrocarbons.

  • Substitution: Yielding new derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The triazole ring is known for its bioactivity, and compounds containing this moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar triazole derivatives have demonstrated antimitotic activity in human tumor cells with mean growth inhibition values indicating promising efficacy against cancer .

Case Study:
In a study evaluating the anticancer properties of triazole derivatives, compounds similar to 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide were tested against a panel of cancer cell lines. The results showed that these compounds inhibited cell proliferation significantly, suggesting their potential as lead compounds for further development in cancer therapy .

Anti-inflammatory Properties

The compound's structure also suggests potential anti-inflammatory applications. Triazoles have been explored for their ability to inhibit specific enzymes involved in inflammatory processes. In silico studies using molecular docking techniques have indicated that similar compounds may act as inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory responses .

Research Findings:
A recent investigation into triazole derivatives revealed that modifications to the structure can enhance anti-inflammatory activity. This suggests that 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide could be optimized for better efficacy against inflammatory diseases .

Neuropharmacological Applications

The piperidine component of the compound is associated with neuropharmacological effects. Compounds containing piperidine have been studied for their potential in treating neurological disorders such as depression and anxiety. The combination of piperidine with a triazole structure may enhance the pharmacological profile of the compound.

Case Studies:
Research on piperidine derivatives has shown promising results in modulating neurotransmitter systems, leading to potential applications in treating mood disorders. The specific interactions of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide with neurotransmitter receptors warrant further exploration .

Summary of Findings

The applications of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide are diverse and promising:

Application AreaPotential ImpactRelevant Studies
AnticancerSignificant cytotoxic effects against cancer cellsStudies on triazole derivatives
Anti-inflammatoryInhibition of inflammatory enzymesMolecular docking studies
NeuropharmacologicalPotential treatment for mood disordersResearch on piperidine derivatives

Mechanism of Action

The precise mechanism of action for 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is yet to be fully elucidated. it likely interacts with biological molecules through hydrogen bonding, π-π interactions, and Van der Waals forces. The triazole ring may interact with enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other acetamide derivatives but differs in key substituents and heterocyclic systems. Below is a comparative analysis with two analogs from the literature:

Compound Name / Identifier Core Structure Heterocycle Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclohexyl-acetamide 1,2,3-triazole 4-fluorophenyl ~437.47 (calculated) N/A
2-(2-Chlorophenyl)-N-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide Cyclohexyl-acetamide 1,2,4-oxadiazole 2-chlorophenyl, pyridinyl ~428.89 (estimated) N/A
Example 83 (Chromen-4-one derivative) Chromen-4-one-pyrazolo-pyrimidine Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, isopropoxy 571.20 302–304

Key Observations :

  • Triazoles are also more metabolically stable than oxadiazoles, which are prone to hydrolysis .
  • Substituent Effects : The 4-fluorophenyl group in the target compound likely increases lipophilicity and electron-withdrawing effects compared to the 2-chlorophenyl group in . Fluorine’s smaller size may reduce steric hindrance, improving binding pocket compatibility.
  • Scaffold Differences : The chromen-4-one core in introduces a planar aromatic system absent in the target compound, which may influence π-π stacking interactions but reduce conformational flexibility .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The cyclohexyl group in the target compound and contributes to higher lipophilicity (logP ~3–4 estimated), favoring membrane permeability. In contrast, the chromen-4-one in introduces polar ketone groups, reducing logP.
  • Thermal Stability : The high melting point of (302–304°C) suggests strong crystalline packing forces, whereas the target compound’s melting point is unreported but likely lower due to flexible cyclohexyl and piperidine moieties.

Biological Activity

The compound 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21FN4OC_{17}H_{21}FN_{4}O with a molecular weight of approximately 316.4g/mol316.4\,g/mol . The structure features a cyclohexyl group, a piperidine moiety, and a triazole ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing triazole rings have been shown to induce apoptosis in cancer cell lines.

Case Study: MCF Cell Line

In vitro studies using the MCF cell line demonstrated that compounds with triazole structures could accelerate apoptosis at specific dosages. For example, a related compound exhibited an IC50 value of 25.72±3.95μM25.72\pm 3.95\,\mu M, indicating notable cytotoxicity against cancer cells .

Antibacterial Activity

The antibacterial properties of compounds similar to 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide have also been investigated. These compounds were tested against various bacterial strains using the agar disc-diffusion method.

Comparative Antibacterial Efficacy

Research shows that certain derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : IC50 values ranging from 1.4μM1.4\,\mu M to 200nM200\,nM.
  • Escherichia coli : Active compounds showed IC50 values around 200nM200\,nM, indicating potent antibacterial effects .

The mechanism by which these compounds exert their biological effects can be attributed to their ability to interfere with critical cellular pathways:

  • Apoptosis Induction : The triazole ring is known to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Some derivatives inhibit metabolic enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic potential in neurological disorders .

Research Findings Summary Table

Activity Tested Compound IC50 Value Target
AnticancerRelated triazole derivative25.72±3.95μM25.72\pm 3.95\mu MMCF cell line
AntibacterialVarious derivatives200nM200\,nMEscherichia coli
Enzyme InhibitionTriazole derivativesVariableAcetylcholinesterase (AChE)

Q & A

Basic Research Questions

Q. How can the structural identity of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide be confirmed experimentally?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on characteristic peaks for the 1,2,3-triazole ring (δ 7.5–8.5 ppm in 1^1H NMR) and the piperidin-4-yl moiety. High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]+^+) with a mass accuracy <5 ppm. Infrared (IR) spectroscopy can validate carbonyl groups (C=O stretch at ~1650–1750 cm1^{-1}). Cross-reference with synthetic intermediates to ensure stepwise integrity .

Q. What are the optimal reaction conditions for synthesizing this compound?

  • Methodological Answer : The triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C in a DMF/water mixture. Subsequent coupling of the piperidine moiety requires anhydrous conditions (e.g., DCM, 0–5°C) with carbodiimide crosslinkers (EDC/HOBt). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers assess the purity of this compound for in vitro studies?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable purity is ≥95% for biological assays. For trace impurity identification, use liquid chromatography-mass spectrometry (LC-MS) in positive ion mode .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in target binding?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to purified receptors (e.g., GPCRs or kinases). For intracellular targets, employ fluorescence polarization assays with labeled probes. Molecular docking (e.g., AutoDock Vina) can predict binding poses, validated by site-directed mutagenesis of the target protein .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Synthesize derivatives with modifications to the cyclohexyl, 4-fluorophenyl, or triazole groups. Test in vitro potency against a panel of cancer cell lines (e.g., MTT assay) or enzymatic targets (e.g., IC50_{50} determination). Correlate substituent electronegativity/logP with activity using QSAR software (e.g., MOE) .

Q. How should researchers address contradictory data in solubility or stability assays?

  • Methodological Answer : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C). For solubility discrepancies, compare kinetic (shake-flask) vs. thermodynamic (equilibrium) solubility methods. Stability studies (e.g., LC-MS at 0, 24, 48 hours) can identify degradation products. Validate findings across multiple labs .

Q. What in vitro models are suitable for evaluating metabolic stability?

  • Methodological Answer : Use liver microsomes (human or rodent) incubated with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}) and extrapolate to hepatic clearance using the well-stirred model. Include positive controls (e.g., verapamil) .

Q. How can X-ray crystallography aid in understanding this compound’s interaction with its target?

  • Methodological Answer : Co-crystallize the compound with its protein target (e.g., kinase domain) using hanging-drop vapor diffusion. Resolve the structure to ≤2.0 Å resolution. Analyze hydrogen bonds, π-π stacking, and hydrophobic interactions with software like PyMOL. Compare with apo-protein structures to identify conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.